molecular formula C9H11N5O5 B1277948 Uridine, 3'-azido-3'-deoxy- CAS No. 70580-88-0

Uridine, 3'-azido-3'-deoxy-

Cat. No.: B1277948
CAS No.: 70580-88-0
M. Wt: 269.21 g/mol
InChI Key: WQBCHXWMHQMQKW-XVFCMESISA-N
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Description

Uridine, 3'-azido-3'-deoxy- is a useful research compound. Its molecular formula is C9H11N5O5 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Effects on Phosphorylation in Human Mononuclear Cells

Uridine has been studied for its effects on the phosphorylation of 3'-azido-3'-deoxythymidine (AZT) in human mononuclear cells. In this context, it was found that uridine did not influence AZT phosphorylation, aligning with its lack of effect on the anti-human immunodeficiency virus (HIV) activity of AZT (Szebeni et al., 1991).

Reversal of AZT Toxicity

Research has shown that uridine can reverse the toxicity of AZT in human bone marrow progenitor cells without impairing the antiretroviral activity. This suggests a potential therapeutic benefit in using uridine in combination with AZT for treating acquired immunodeficiency syndrome (Sommadossi et al., 1988).

Antiviral Activity of Uridine Analogues

Various studies have synthesized and evaluated the antiviral activity of uridine analogues, particularly against HIV. These studies have explored the synthesis of different 3'-azido analogues of uridine and their effects on HIV replication (Lin et al., 1988), (Hirota et al., 1990).

Glucuronidation in Liver Microsomes

The glucuronidation of AZT by rat and human liver microsomes has been a subject of study, revealing the metabolic processing of AZT and potentially its uridine analogues (Cretton et al., 1990).

Synthesis of Uridine Derivatives

The synthesis of uridine derivatives, including those substituted with azido groups, has been extensively researched. These studies provide insights into the chemical properties and potential applications of these derivatives in medical and biological research (Costa et al., 1998), (Matsuda et al., 1989).

Safety and Hazards

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

Uridine, 3’-azido-3’-deoxy- plays a crucial role in biochemical reactions, particularly in the context of RNA and DNA functionalization. It interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and modification. The azido group in Uridine, 3’-azido-3’-deoxy- allows for site-specific labeling and modification of nucleic acids, facilitating the study of their function and interactions within the cell . This compound is often used in click chemistry reactions, such as azide-alkyne cycloaddition, to introduce affinity tags like biotin or fluorophores .

Cellular Effects

Uridine, 3’-azido-3’-deoxy- has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this modified nucleoside into RNA or DNA, researchers can track and study the behavior of nucleic acids within cells. This can provide insights into how nucleic acids regulate cellular functions and respond to different stimuli .

Molecular Mechanism

The molecular mechanism of Uridine, 3’-azido-3’-deoxy- involves its incorporation into nucleic acids, where it can participate in various biochemical reactions. The azido group allows for specific binding interactions with other biomolecules, enabling the formation of bioconjugates through click chemistry. This can lead to enzyme inhibition or activation, as well as changes in gene expression, depending on the context of its use .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine, 3’-azido-3’-deoxy- can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Uridine, 3’-azido-3’-deoxy- remains stable under certain conditions, but its degradation can lead to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of Uridine, 3’-azido-3’-deoxy- vary with different dosages in animal models. At lower doses, this compound can be used to study nucleic acid function without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which can impact cellular function and overall health. Researchers must carefully consider the dosage when designing experiments involving Uridine, 3’-azido-3’-deoxy- to avoid potential negative outcomes .

Metabolic Pathways

Uridine, 3’-azido-3’-deoxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into nucleic acids. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the role of Uridine, 3’-azido-3’-deoxy- in cellular metabolism .

Transport and Distribution

Within cells and tissues, Uridine, 3’-azido-3’-deoxy- is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The distribution of Uridine, 3’-azido-3’-deoxy- within the cell is an important factor in its effectiveness as a biochemical tool .

Subcellular Localization

The subcellular localization of Uridine, 3’-azido-3’-deoxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of Uridine, 3’-azido-3’-deoxy- is essential for its effective use in biochemical research .

Properties

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCHXWMHQMQKW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432866
Record name CTK2G2932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70580-88-0
Record name CTK2G2932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.